molecular formula C9H12BrNO B1400931 5-Bromo-2-isobutoxypyridine CAS No. 1251385-87-1

5-Bromo-2-isobutoxypyridine

Cat. No. B1400931
CAS RN: 1251385-87-1
M. Wt: 230.1 g/mol
InChI Key: PEGNKNXWZBYWOA-UHFFFAOYSA-N
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Description

5-Bromo-2-isobutoxypyridine, also known as 5-Bromo-2-isobutoxy-4-pyridinol, is an organic compound belonging to the class of pyridines. It is a colorless liquid with a molecular weight of 207.08 g/mol and a melting point of -84°C. 5-Bromo-2-isobutoxypyridine is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, dyes, and polymers.

Scientific Research Applications

Organic Synthesis: Suzuki Cross-Coupling Reactions

5-Bromo-2-isobutoxypyridine: is a valuable compound in organic synthesis, particularly in Suzuki cross-coupling reactions . These reactions are pivotal for creating carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The bromo group in this compound acts as a good leaving group, facilitating the coupling with organoboron reagents.

Medicinal Chemistry: Drug Discovery

In drug discovery, 5-Bromo-2-isobutoxypyridine serves as a building block for creating novel pharmaceutical compounds. Its pyridine ring is a common motif in drugs, and the bromo substituent can be further modified to enhance the biological activity of potential therapeutics.

Material Science: Liquid Crystal Synthesis

The compound’s structural features make it suitable for synthesizing chiral dopants used in liquid crystals . These materials are crucial for display technologies, and the ability to fine-tune the liquid crystal properties using such dopants is of great industrial importance.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 5-Bromo-2-isobutoxypyridine can be utilized to study enzyme inhibition . By incorporating this compound into substrates or inhibitors, researchers can investigate the interaction with specific enzymes, which is fundamental for understanding disease mechanisms and developing drugs.

Chemical Biology: Boronic Acid Derivatives

This compound is instrumental in synthesizing boronic acid derivatives, which have applications in chemical biology . These derivatives are used in various biochemical assays and can act as molecular probes or sensors.

Industrial Chemistry: Catalyst Development

5-Bromo-2-isobutoxypyridine: is also used in the development of catalysts for industrial chemical reactions . Catalysts derived from this compound can improve the efficiency and selectivity of chemical processes, leading to more sustainable manufacturing.

Supramolecular Chemistry: Host-Guest Systems

In supramolecular chemistry, the compound can contribute to the design of host-guest systems . Its ability to interact with other molecules through non-covalent bonds enables the construction of complex molecular assemblies with specific functions.

Polymer Science: Monomer Synthesis

Lastly, 5-Bromo-2-isobutoxypyridine can act as a monomer in polymer synthesis. Polymers containing pyridine units have unique electronic properties and can be used in various applications, from conductive materials to biocompatible surfaces.

Mechanism of Action

Target of Action

It’s known that brominated compounds often participate in suzuki–miyaura (sm) cross-coupling reactions , which involve transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, 5-Bromo-2-isobutoxypyridine likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the compound can participate in sm coupling reactions, which are widely applied in organic synthesis . These reactions involve the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways.

Result of Action

As a participant in sm coupling reactions, the compound likely contributes to the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds .

Action Environment

The action of 5-Bromo-2-isobutoxypyridine can be influenced by various environmental factors. For instance, the success of SM coupling reactions, in which the compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Additionally, the stability of the compound and its reagents can impact the efficacy of these reactions .

properties

IUPAC Name

5-bromo-2-(2-methylpropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-7(2)6-12-9-4-3-8(10)5-11-9/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGNKNXWZBYWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-isobutoxypyridine

Synthesis routes and methods

Procedure details

To 2-methyl-propan-1-ol (10 g, 0.41 mol) was added NaH (60%, 8.2 g, 0.204 mol) portionwise under a nitrogen atmosphere at room temperature over 10 minutes. The mixture was refluxed for 30 minutes. A solution of 5-bromo-2-fluoro-pyridine (24 g, 0.136 mol) in DMF (400 mL) was added dropwise and the mixture refluxed for 18 hours. The reaction mixture was then diluted with water (1 L) and extracted with EtOAc (3×500 mL). The combined organics were washed with brine (3×300 mL), dried over sodium sulfate, filtered and concentrated in vacuo. The crude residue obtained was purified by flash column chromatography eluting with petroleum ether to yield the title compound as a colourless oil (27 g).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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